Cas no 158041-98-6 (a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI))

a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI) structure
158041-98-6 structure
Product Name:a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI)
CAS-Nr.:158041-98-6
MF:C74H108O42
MW:1669.62414836884
CID:205704
PubChem ID:3081909
Update Time:2025-04-19

a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3)-, triacetate (9CI)
    • 3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1&
    • 3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1&reg
    • dodecyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-alpha-D-glucopyranoside
    • dodecyl laminarapentaoside peracetate
    • DODECYL 5GLCPERAC
    • Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-gl ucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-al pha-D-Glucopyranoside triacetate
    • Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-alpha-D-Glucopyranoside triacetate
    • Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyran
    • DTXSID00166352
    • [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate
    • alpha-D-Glucopyranoside, dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-, triacetate
    • 158041-98-6
    • a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI)
    • Inchi: 1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1
    • InChI-Schlüssel: NWAPCYCMPJBSJV-OTUNSULMSA-N
    • Lächelt: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)[C@H]1[C@@H]([C@@H](COC(C)=O)O[C@H]([C@@H]1OC(C)=O)O[C@@H]1[C@H]([C@@H](OCCCCCCCCCCCC)O[C@H](COC(C)=O)[C@H]1OC(C)=O)OC(C)=O)OC(C)=O

Berechnete Eigenschaften

  • Genaue Masse: 1668.632
  • Monoisotopenmasse: 1668.632
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 42
  • Schwere Atomanzahl: 116
  • Anzahl drehbarer Bindungen: 57
  • Komplexität: 3340
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 25
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topologische Polaroberfläche: 513Ų

Experimentelle Eigenschaften

  • Dichte: 1.34
  • Siedepunkt: 1194.5°Cat760mmHg
  • Flammpunkt: 405.4°C
  • Brechungsindex: 1.526
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd